molecular formula C18H23NO3 B1385481 N-[2-(4-Methoxyphenoxy)ethyl]-3-propoxyaniline CAS No. 1040683-74-6

N-[2-(4-Methoxyphenoxy)ethyl]-3-propoxyaniline

Cat. No. B1385481
CAS RN: 1040683-74-6
M. Wt: 301.4 g/mol
InChI Key: MQSMRRQTQJAQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(4-Methoxyphenoxy)ethyl]-3-propoxyaniline” is a chemical compound with the molecular formula C18H23NO3 and a molecular weight of 301.38 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 18 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI code is 1S/C11H17NO2/c1-3-12-8-9-14-11-6-4-10 (13-2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 301.38 . It should be stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Novel synthesis methods for compounds related to N-[2-(4-Methoxyphenoxy)ethyl]-3-propoxyaniline have been developed. These include the synthesis of 2-substituted-3,4-dihydro-1-(9H-carbazol-4-yloxy)methyl-3-[2-(2-methoxyphenoxy)ethyl]-1,3,2 λ5-oxazaphosphole 2-oxides, showcasing advanced techniques in organic synthesis (Srinivasulu et al., 2007).

  • Vibrational and Electronic Properties : Infrared spectroscopic studies combined with density functional and ab initio theoretical calculations have been conducted on this compound derivatives. These studies provide insights into their vibrational, geometrical, and electronic properties, contributing to a deeper understanding of these compounds (Finazzi et al., 2003).

  • Styrene Copolymerization : Research has been conducted on the copolymerization of novel trisubstituted ethylenes, including derivatives of this compound with styrene. This work is significant for the development of new polymeric materials (Schjerven et al., 2020).

Pharmacological Aspects

  • Cancer Chemoprevention : Some derivatives of this compound, like 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, have shown promising results in cancer chemoprevention, particularly in colon and tongue cancers (Curini et al., 2006).

  • Enantioselective Determination : The enantioselective determination of certain novel antihypertensive agents related to this compound has been achieved using advanced chromatography techniques. This is crucial for understanding the biodistribution and pharmacokinetics of these compounds (He et al., 2017).

  • Chemopreventive Agent in Colon Carcinogenesis : Ethyl 3-(4'-geranyloxy-3'-methoxyphenyl)-2-propenoate, a related compound, has been studied for its effects on colon carcinogenesis. It demonstrated a dose-dependent decrease in aberrant crypt foci, indicating potential as a chemopreventive agent (Tsuda et al., 1999).

Safety and Hazards

The safety data sheet for a similar compound, [2-(4-Methoxyphenoxy)ethyl]ammonium chloride, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed or in contact with skin . It’s important to handle “N-[2-(4-Methoxyphenoxy)ethyl]-3-propoxyaniline” with appropriate safety measures.

properties

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]-3-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-3-12-21-18-6-4-5-15(14-18)19-11-13-22-17-9-7-16(20-2)8-10-17/h4-10,14,19H,3,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSMRRQTQJAQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)NCCOC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Methoxyphenoxy)ethyl]-3-propoxyaniline
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Methoxyphenoxy)ethyl]-3-propoxyaniline
Reactant of Route 3
Reactant of Route 3
N-[2-(4-Methoxyphenoxy)ethyl]-3-propoxyaniline
Reactant of Route 4
Reactant of Route 4
N-[2-(4-Methoxyphenoxy)ethyl]-3-propoxyaniline
Reactant of Route 5
Reactant of Route 5
N-[2-(4-Methoxyphenoxy)ethyl]-3-propoxyaniline
Reactant of Route 6
Reactant of Route 6
N-[2-(4-Methoxyphenoxy)ethyl]-3-propoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.